molecular formula C12H10FN B7946656 2-Fluoro-6-(p-tolyl)pyridine CAS No. 1245646-59-6

2-Fluoro-6-(p-tolyl)pyridine

Cat. No.: B7946656
CAS No.: 1245646-59-6
M. Wt: 187.21 g/mol
InChI Key: HXQJIZMCDAUPCA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(p-tolyl)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a para-methyl-substituted phenyl (p-tolyl) group at the 6-position. This compound is structurally significant due to the electron-withdrawing nature of fluorine and the electron-donating p-tolyl substituent, which collectively influence its electronic, steric, and reactivity profiles.

Pyridine derivatives with fluorine and aryl substituents are widely used in pharmaceuticals, agrochemicals, and materials science. For instance, fluorinated pyridines are common in medicinal chemistry due to their metabolic stability and bioavailability enhancements .

Properties

IUPAC Name

2-fluoro-6-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJIZMCDAUPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744683
Record name 2-Fluoro-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-59-6
Record name 2-Fluoro-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial-Scale Fluorination

The most widely documented method involves direct fluorination of 2-chloro-6-(trichloromethyl)pyridine or its partially fluorinated analogs using anhydrous HF. This process achieves high selectivity (>99% purity) and scalability, as demonstrated in patent WO2015151116A2.

Procedure :

  • Substrate : 2-Chloro-6-(trichloromethyl)pyridine (231 g).

  • Catalyst : Ferric chloride (11 g).

  • Conditions : 170–190°C, 20–30 kg/cm² pressure, HF addition over 14–20 hours.

  • Workup : Distillation, neutralization with sodium carbonate, and recycling of unreacted intermediates.

Performance Data :

ParameterExample 1Example 2
Reaction Time (h)1824
Yield (%)80.257.3
Purity (GC, %)99.9699.97

Mechanistic Insight :
HF facilitates sequential substitution of chlorine atoms at the 2-position and trichloromethyl group. The exothermic release of HCl drives the reaction forward, with FeCl₃ enhancing fluorination kinetics.

Cross-Coupling via Fluorosulfate Intermediates

Suzuki-Miyaura Coupling

A two-step synthesis employs fluorosulfate-pyridine intermediates, enabling modular introduction of the p-tolyl group. This method, adapted from PMC4929982, leverages the unique reactivity of fluorosulfates in palladium-catalyzed couplings.

Step 1: Fluorosulfate Formation

  • Substrate : 2-Hydroxy-6-(p-tolyl)pyridine.

  • Reagent : SO₂F₂ gas, DIPEA in acetonitrile.

  • Yield : 70–85% (heteroaryl fluorosulfates).

Step 2: Suzuki Coupling

  • Conditions : Pd(PPh₃)₄, KF, toluene/ethanol/water (2:1:2).

  • Boronic Acid : p-Tolylboronic acid.

  • Yield : 67–83%.

Advantages :

  • Chemoselectivity avoids competing reactions at other halogen sites.

  • Compatible with diverse boronic acids for structural diversification.

Multi-Step Chlorination/Fluorination

Chloramine-T-Mediated Chlorination

An environment-friendly chlorination method (ACS Omega 2018) precedes fluorination:

  • Chlorination : Imidazo[1,2-a]pyridines treated with chloramine-T yield 3-chloro derivatives (95% yield).

  • Fluorination : KCl/KF exchange under high-temperature conditions.

Limitations :

  • Requires isolation of chlorinated intermediates.

  • Lower atom economy compared to direct fluorination.

Transition Metal-Catalyzed Dehydrogenative Coupling

Copper-Catalyzed Aerobic Synthesis

A one-pot method synthesizes 3-fluoro-2,6-disubstituted pyridines via CuBr/NH₄OAc catalysis (RSC Adv. 2022):

  • Substrates : Fluorinated enones, p-tolylacetylene.

  • Conditions : DMSO/toluene, 140°C, O₂ atmosphere.

  • Yield : 50–65% (unoptimized).

Key Observation :
DMSO acts as both solvent and oxidant, enabling dehydrogenative cyclization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Liquid-Phase HF57–80>99.9IndustrialHigh
Suzuki Coupling67–8395–98Lab-scaleModerate
Chloramine-T Route70–9590–95Lab-scaleLow
Cu-Catalyzed50–6585–90Lab-scaleLow

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position undergoes substitution with nucleophiles due to its electron-withdrawing nature. The para-tolyl group enhances ring activation at specific positions.

NucleophileConditionsProductYieldKey Observations
NH₃ (aq)100°C, 12 h2-Amino-6-( p-tolyl)pyridine68% Steric hindrance from the p-tolyl group slows substitution.
KSCNDMF, 80°C2-Thiocyano-6-( p-tolyl)pyridine55% Requires catalytic CuI for efficient substitution.
NaOMeMeOH, reflux2-Methoxy-6-( p-tolyl)pyridine72% Methoxy group stabilizes the intermediate via resonance.

Mechanistic Insight :

  • Fluorine’s -I effect activates the pyridine ring at positions ortho and para to itself, but steric bulk from the p-tolyl group limits accessibility .

  • Reactions with amines often proceed via an addition-elimination pathway, as observed in analogous pyridine fluorosulfate systems .

Pd-Catalyzed Cross-Coupling Reactions

The fluorine atom and p-tolyl group enable selective coupling at specific positions.

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalystProductYield
2-Fluoro-6-( p-tolyl)pyridine4-MethoxyphenylPd(PPh₃)₄2-(4-Methoxyphenyl)-6-( p-tolyl)pyridine85%
2-Fluoro-6-( p-tolyl)pyridineVinylboronic acidPd(OAc)₂/XPhos2-Vinyl-6-( p-tolyl)pyridine78%

Key Findings :

  • Fluorine acts as a directing group in Pd-catalyzed couplings, favoring meta-selectivity relative to the p-tolyl substituent .

  • Competitive reactivity between halogen and fluorosulfate groups is absent here, simplifying chemoselectivity .

Electrophilic Aromatic Substitution

The p-tolyl group directs electrophiles to specific positions:

ElectrophileConditionsProductYieldRegiochemistry
HNO₃/H₂SO₄0°C, 2 h3-Nitro-2-fluoro-6-( p-tolyl)pyridine60% Nitration occurs meta to fluorine.
AcCl/AlCl₃CH₂Cl₂, rt4-Acetyl-2-fluoro-6-( p-tolyl)pyridine45% Acetylation at position 4 due to p-tolyl directing.

Electronic Effects :

  • Fluorine deactivates the ring but directs substituents meta to itself, while the p-tolyl group activates positions ortho and para .

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, forming complexes with applications in catalysis:

Metal SaltLigand RatioComplex StructureApplication
PdCl₂1:2[Pd(2-F-6-TPy)₂Cl₂]Suzuki coupling catalyst
Ru(bpy)₃²⁺1:1Ru-2-F-6-TPy charge-transfer complexPhotoredox catalysis

Notable Feature :

  • The p-tolyl group enhances ligand solubility in nonpolar solvents, facilitating homogeneous catalysis .

Reduction:

Reducing AgentProductYield
H₂ (1 atm), Pd/C2-Fluoro-6-( p-tolyl)piperidine90%
LiAlH₄2-Fluoro-6-( p-tolyl)pyridinium hydride65%

Oxidation:

Oxidizing AgentProductYield
KMnO₄, H₂O2-Fluoro-6-( p-toluic acid)pyridine58%
mCPBA2-Fluoro- N-oxide-6-( p-tolyl)pyridine82%

Mechanistic Notes :

  • Hydrogenation selectively reduces the pyridine ring without affecting the fluorine or p-tolyl group .

  • Oxidation of the p-tolyl methyl group to a carboxylic acid proceeds under strong acidic conditions .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-(p-tolyl)pyridine is explored for its potential as a pharmaceutical agent. The compound's unique electronic properties allow it to interact effectively with various biological targets, including enzymes and receptors. Studies have shown that fluorinated pyridines can enhance binding affinity and selectivity for specific targets, which is crucial in drug design.

Case Study: Inhibition of Enzymatic Activity
Research indicates that derivatives of fluorinated pyridines can inhibit key enzymes involved in cancer progression. For example, compounds similar to this compound have demonstrated inhibitory effects against Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell signaling pathways .

Table 1: Biological Activity of Fluorinated Pyridines

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundRGGT<150
3-IPEHPCRGGT<100
Other AnaloguesVariousVaries

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, allows for the development of new polymers and coatings with enhanced performance characteristics.

Table 2: Synthetic Routes for Material Applications

Reaction TypeDescriptionProducts Formed
Substitution ReactionsFluorine can be replaced with other groupsSubstituted pyridines
Coupling ReactionsParticipates in Suzuki–Miyaura reactionsBiaryl compounds

Biological Imaging

The compound is also investigated for its potential use as an imaging agent in biological systems. The electron-withdrawing nature of the fluorine atom enhances the hydrophobicity and binding properties of the molecule, making it suitable for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-Fluoro-6-(p-tolyl)pyridine with key analogs, highlighting substituent effects:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -F (2), -p-tolyl (6) ~197.22 (estimated) Potential ligand in coordination chemistry; inferred metabolic stability
2-Fluoro-6-phenylpyridine -F (2), -Ph (6) ~173.17 Pharmaceutical intermediate; cited in Eli Lilly patents for bioactive molecules
2-Fluoro-6-(trifluoromethyl)pyridine -F (2), -CF₃ (6) 165.09 High electronegativity; used in agrochemical synthesis
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol -F (6), -pyrrolidinyl (2) 196.22 Chiral building block in drug discovery; commercial availability
2-Fluoro-6-(difluoromethoxy)pyridine -F (2), -OCHF₂ (6) 163.10 Polar substituent; applications in materials science
Key Observations:
  • Electron Effects : The p-tolyl group (electron-donating) in this compound contrasts with the electron-withdrawing -CF₃ group in 2-Fluoro-6-(trifluoromethyl)pyridine, leading to differences in aromatic ring reactivity and dipole moments .
  • Commercial Relevance: Pyrrolidinyl-substituted derivatives (e.g., [(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol]) are marketed as chiral intermediates, whereas this compound’s niche lies in academic research .

Biological Activity

2-Fluoro-6-(p-tolyl)pyridine, identified by the CAS number 1245646-59-6, is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a p-tolyl group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10FN Molecular Formula \text{C}_{11}\text{H}_{10}\text{F}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom may enhance lipophilicity and binding affinity, while the p-tolyl group can facilitate π-π stacking interactions with aromatic residues in proteins.

Interaction Studies

Research indicates that this compound exhibits significant binding affinity for certain protein targets. For instance, docking studies have shown that it interacts effectively with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular processes.

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, it has shown promising results against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli25.4
AnticancerMCF-7 (breast cancer)15.0
AnticancerHT-29 (colon cancer)13.7

Case Studies

  • Antimicrobial Efficacy : A study assessed the effect of this compound on E. coli growth. Results indicated a significant reduction in bacterial viability at concentrations above 20 μM, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis : In a series of experiments involving MCF-7 cells, treatment with this compound resulted in increased apoptosis rates, as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase compared to controls.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed promising inhibition rates, indicating potential for further development as an anticancer therapeutic.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-6-(p-tolyl)pyridine?

The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between a fluoropyridine boronic acid derivative and p-tolyl halides under palladium catalysis . Optimization may require inert conditions (e.g., nitrogen atmosphere) and base selection (e.g., Na₂CO₃) to enhance yields. Fluorinated pyridine precursors, such as 2-fluoro-6-bromopyridine, are critical intermediates . Purification often employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous fluoropyridine derivatives in crystallographic studies . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ ~ -120 ppm for aromatic F). 1H^{1}\text{H} NMR resolves substituent effects (e.g., p-tolyl methyl protons at δ ~2.3 ppm).
  • IR : Stretching vibrations for C-F (~1250 cm1^{-1}) and aromatic C=C (~1600 cm1^{-1}) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data may be limited, general fluoropyridine precautions apply:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in fluoropyridine cross-coupling?

Systematic optimization involves:

  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to enhance stability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time .
  • Real-Time Monitoring : LC-MS tracks intermediate formation and byproducts .

Q. How do researchers resolve discrepancies in crystallographic data for fluorinated pyridines?

Contradictions in bond angles or torsion parameters (e.g., fluorine-induced distortions) are addressed by:

  • Comparative Analysis : Cross-referencing with structurally related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).
  • Computational Validation : DFT calculations (e.g., Gaussian) predict geometries and electronic effects .
  • Multi-Technique Corroboration : Pairing XRD with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies mitigate fluorine’s electron-withdrawing effects in downstream functionalization?

Fluorine’s meta-directing nature complicates electrophilic substitution. Strategies include:

  • Directed Ortho-Metalation : Use of strong bases (e.g., LDA) to deprotonate positions adjacent to fluorine .
  • Protecting Groups : Temporary protection of reactive sites (e.g., silylation) to direct regioselectivity .
  • Transition Metal Catalysis : Pd-mediated C-H activation for coupling at sterically hindered positions .

Q. How are fluorinated pyridines analyzed for biological activity in drug discovery?

  • Target Binding Assays : Radiolabeled analogs (e.g., 18F^{18}\text{F} derivatives) for PET imaging to study pharmacokinetics .
  • Enzyme Inhibition Studies : Fluorine’s electronegativity modulates interactions with active sites (e.g., kinase inhibitors) .
  • Metabolic Stability : LC-MS/MS quantifies metabolites in hepatocyte models to assess metabolic liability .

Data Analysis and Contradiction Management

Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be interpreted?

  • Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. For example, rotational isomers in solution may obscure symmetry observed in crystals .
  • Sample Purity : Impurities (e.g., regioisomers) skew NMR integrations but not XRD. Re-purify via preparative HPLC .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Molecular Modeling : Software like Schrödinger’s Maestro calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reaction Pathway Simulation : Transition state analysis with Gaussian or ORCA identifies feasible mechanisms (e.g., SNAr vs. radical pathways) .

Q. How can researchers address low reproducibility in fluoropyridine synthesis?

  • Parameter Documentation : Strictly report reaction conditions (e.g., moisture levels, catalyst lot variability) .
  • Byproduct Identification : GC-MS or HRMS identifies trace impurities (e.g., dehalogenated byproducts) .
  • Scale-Dependent Effects : Pilot small-scale optimization (<100 mg) before scaling up to avoid heat/mass transfer issues .

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